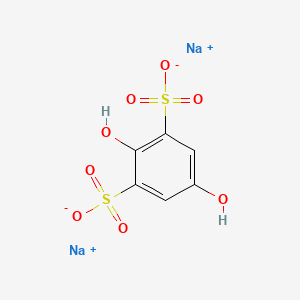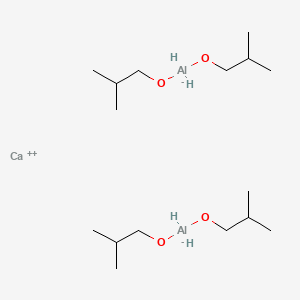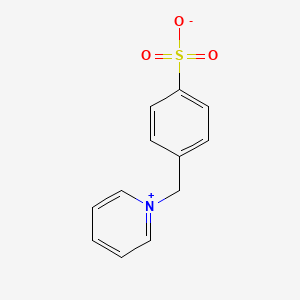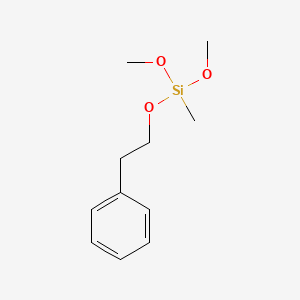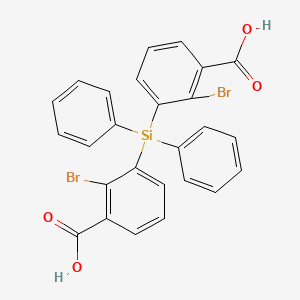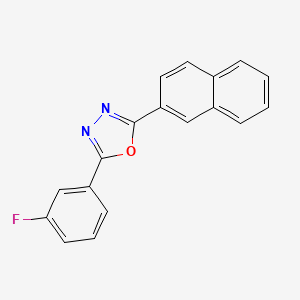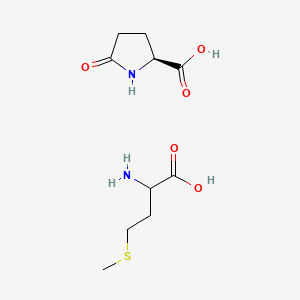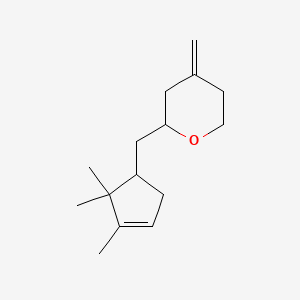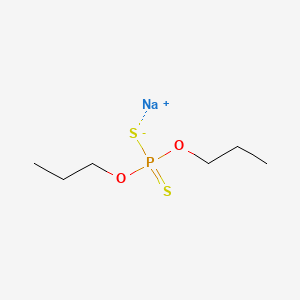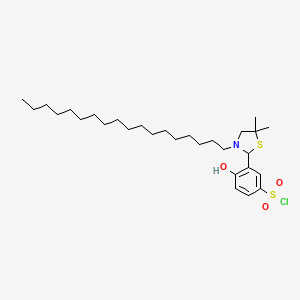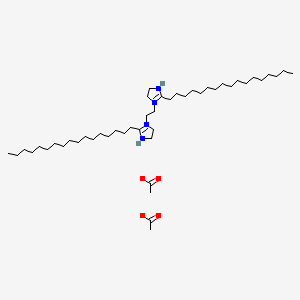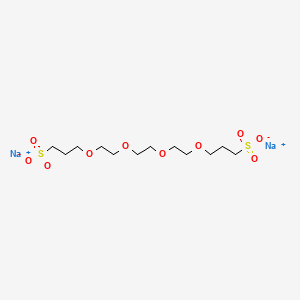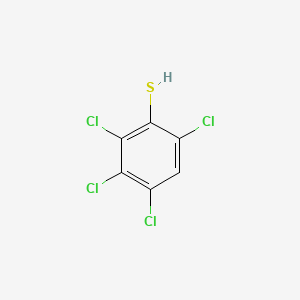
Benzenethiol, 2,3,4,6-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethiol, 2,3,4,6-tetrachloro- is a chlorinated aromatic thiol compound It is characterized by the presence of four chlorine atoms attached to the benzene ring and a thiol group (-SH) at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenethiol, 2,3,4,6-tetrachloro- typically involves the chlorination of benzenethiol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of benzenethiol, 2,3,4,6-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenethiol, 2,3,4,6-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Less chlorinated benzenethiol derivatives.
Substitution: Various substituted benzenethiol derivatives.
Applications De Recherche Scientifique
Benzenethiol, 2,3,4,6-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenethiol, 2,3,4,6-tetrachloro- involves its interaction with molecular targets through its thiol group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. The chlorine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenethiol: Lacks chlorine atoms, making it less reactive.
Benzenethiol, 2,3,4,5-tetrachloro-: Similar structure but different chlorine substitution pattern.
Pentachlorobenzenethiol: Contains an additional chlorine atom, leading to different chemical properties.
Propriétés
Numéro CAS |
4877-74-1 |
|---|---|
Formule moléculaire |
C6H2Cl4S |
Poids moléculaire |
248.0 g/mol |
Nom IUPAC |
2,3,4,6-tetrachlorobenzenethiol |
InChI |
InChI=1S/C6H2Cl4S/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |
Clé InChI |
DKRBSULGQNLLNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




